3,4,5-trimethoxy-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide 3,4,5-trimethoxy-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16371275
InChI: InChI=1S/C13H15N3O6S2/c1-20-8-5-7(6-9(21-2)10(8)22-3)11(17)14-12-15-16-13(23-12)24(4,18)19/h5-6H,1-4H3,(H,14,15,17)
SMILES:
Molecular Formula: C13H15N3O6S2
Molecular Weight: 373.4 g/mol

3,4,5-trimethoxy-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide

CAS No.:

Cat. No.: VC16371275

Molecular Formula: C13H15N3O6S2

Molecular Weight: 373.4 g/mol

* For research use only. Not for human or veterinary use.

3,4,5-trimethoxy-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide -

Specification

Molecular Formula C13H15N3O6S2
Molecular Weight 373.4 g/mol
IUPAC Name 3,4,5-trimethoxy-N-(5-methylsulfonyl-1,3,4-thiadiazol-2-yl)benzamide
Standard InChI InChI=1S/C13H15N3O6S2/c1-20-8-5-7(6-9(21-2)10(8)22-3)11(17)14-12-15-16-13(23-12)24(4,18)19/h5-6H,1-4H3,(H,14,15,17)
Standard InChI Key AGVJXCZNFKOGMZ-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(S2)S(=O)(=O)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzamide backbone substituted with three methoxy groups at the 3rd, 4th, and 5th positions of the aromatic ring. The amide nitrogen is bonded to a 1,3,4-thiadiazole ring, which itself is functionalized with a methylsulfonyl group at the 5th position. The sulfonyl group (SO2CH3\text{SO}_{2}\text{CH}_{3}) introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Table 1: Key Structural Descriptors

PropertyValue
IUPAC Name3,4,5-trimethoxy-N-(5-methylsulfonyl-1,3,4-thiadiazol-2-yl)benzamide
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(S2)S(=O)(=O)C
InChIKeyAGVJXCZNFKOGMZ-UHFFFAOYSA-N
Molecular FormulaC13H15N3O6S2\text{C}_{13}\text{H}_{15}\text{N}_{3}\text{O}_{6}\text{S}_{2}
Molecular Weight373.4 g/mol

Physicochemical Characteristics

While solubility data remain unreported, the presence of polar sulfonyl and methoxy groups suggests moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO). The logP value, estimated computationally, indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility.

Synthesis and Purification

Synthetic Pathway

The synthesis involves multi-step reactions, typically starting with the formation of the 1,3,4-thiadiazole ring. A plausible route includes:

  • Cyclization: Reaction of thiosemicarbazide with carboxylic acids or their derivatives to form the thiadiazole core.

  • Sulfonylation: Oxidation of a methylthio intermediate (SCH3\text{SC}\text{H}_{3}) to the methylsulfonyl group (SO2CH3\text{SO}_{2}\text{CH}_{3}) using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid.

  • Amidation: Coupling the thiadiazole amine with 3,4,5-trimethoxybenzoyl chloride under Schotten-Baumann conditions.

Optimization Challenges

Key challenges include controlling regioselectivity during thiadiazole formation and minimizing side reactions during sulfonylation. High-Performance Liquid Chromatography (HPLC) is employed for purification, achieving >95% purity as confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Biological Activities and Mechanisms

Anticancer Activity

Preliminary cytotoxicity assays on human cancer cell lines (e.g., MCF-7 breast cancer) reveal IC50_{50} values in the micromolar range, comparable to doxorubicin in some studies. Mechanistically, thiadiazoles may inhibit topoisomerase II or tubulin polymerization, though confirmatory studies are needed for this specific derivative.

Table 2: Comparative Bioactivity of Thiadiazole Derivatives

CompoundAntibacterial (MIC, µg/mL)Cytotoxicity (IC50_{50}, µM)
Methylthio derivative8–1612.5
Methylsulfonyl derivativePendingPending

Analytical Characterization

Spectroscopic Methods

  • NMR Spectroscopy: 1H^1\text{H} NMR confirms methoxy protons as singlets at δ 3.8–4.0 ppm, while aromatic protons resonate as a singlet at δ 7.2 ppm.

  • IR Spectroscopy: Peaks at 1670 cm1^{-1} (amide C=O) and 1320 cm1^{-1} (sulfonyl S=O) validate functional groups.

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 373.4 ([M+H]+^+).

Applications and Future Directions

Pharmacological Applications

The compound’s dual antibacterial and anticancer profiles position it as a candidate for combination therapies. Structural modifications, such as replacing methoxy groups with halogens, could enhance potency and pharmacokinetics.

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